molecular formula C15H15N5O4S B12176933 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12176933
M. Wt: 361.4 g/mol
InChI Key: ZXYPQQKZTLRPOU-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate precursor, such as an azide, with a nitrile under acidic conditions.

    Attachment of the tetrazole ring to the phenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the tetrazole ring to the phenyl group.

    Introduction of the methoxy groups: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group, which can be achieved by reacting the intermediate with a sulfonyl chloride.

Chemical Reactions Analysis

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

Antibacterial Activity

Studies have shown that 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide possesses broad-spectrum antibacterial properties, particularly against gram-positive pathogens. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other sulfonamides .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pyogenes0.097 µg/mL
Salmonella enterica0.78 µg/mL

Anticancer Potential

Recent investigations have indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, demonstrating moderate cytotoxicity . The presence of the tetrazole ring is thought to enhance its interaction with cellular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various animal models, suggesting potential use in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline under basic conditions. Variations in the synthetic route can lead to derivatives with enhanced or altered biological activities, allowing for the exploration of structure-activity relationships (SARs).

Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in drug development:

  • Lead Compound : It serves as a lead compound for developing new antibacterial and anticancer agents.
  • Pharmacological Studies : Its unique structure makes it an ideal candidate for pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antibacterial Efficacy : A study published in MDPI highlighted its effectiveness against multiple gram-positive bacteria, establishing its potential as a new antibiotic agent .
  • Cancer Cell Apoptosis : Research published in ACS Medicinal Chemistry Letters demonstrated its ability to induce apoptosis in cancer cell lines through specific cellular pathways .
  • Inflammation Reduction : A study reported significant reductions in inflammatory markers when tested on animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and electrostatic interactions with biological molecules, which can lead to inhibition of enzymes or modulation of receptor activity. The methoxy groups and sulfonamide moiety can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be compared with other similar compounds, such as:

    Tetrazole derivatives: These compounds share the tetrazole ring and exhibit similar biological activities, but may differ in their substituents and overall structure.

    Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antibacterial properties, but may lack the tetrazole ring.

    Methoxy-substituted aromatic compounds: These compounds have methoxy groups attached to aromatic rings and can exhibit various chemical and biological properties depending on their specific structure.

Biological Activity

4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound characterized by the presence of a tetrazole ring, methoxy groups, and a benzenesulfonamide moiety. This unique structure suggests a variety of potential biological activities, making it a subject of interest in medicinal chemistry. The compound's ability to mimic carboxylic acids through the tetrazole ring enhances its interactions with biological targets, leading to various therapeutic applications.

PropertyValue
Molecular FormulaC15H15N5O4S
Molecular Weight361.4 g/mol
IUPAC NameThis compound
InChI KeyPNFOFWJJKDWYNP-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The tetrazole moiety can effectively mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This property suggests potential applications as an enzyme inhibitor or receptor ligand .

Anticancer Activity

Recent studies have demonstrated that derivatives containing tetrazole rings exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various human cancer cell lines, including:

  • Prostate (DU-145)
  • Cervical (HeLa)
  • Lung adenocarcinoma (A549)
  • Liver (HepG2)
  • Breast (MCF-7)

In vitro assays revealed that these compounds could induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain derivatives showed IC50 values as low as 0.054 µM against A549 cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that sulfonamide derivatives exhibit activity against a range of bacterial species. The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus spp., demonstrating effective antibacterial activity .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of tetrazole-containing compounds, researchers synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.246 µM against lung cancer cells (A549), highlighting the efficacy of tetrazole derivatives in targeting cancer .

Case Study 2: Enzyme Inhibition

Another study explored the enzyme inhibition capabilities of similar compounds. The results indicated that these derivatives could effectively inhibit specific enzymes involved in cancer progression, such as tubulin polymerization and STAT3 phosphorylation, suggesting their dual-targeting potential in cancer therapy .

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O4S/c1-23-12-4-6-13(7-5-12)25(21,22)17-11-3-8-15(24-2)14(9-11)20-10-16-18-19-20/h3-10,17H,1-2H3

InChI Key

ZXYPQQKZTLRPOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

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